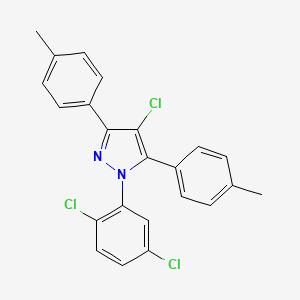![molecular formula C16H18N4O2S2 B10891604 1-ethyl-3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10891604.png)
1-ethyl-3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ETHYL-3-METHYL-N~4~-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound featuring a pyrazole ring, a thiazole moiety, and a sulfonamide group
準備方法
The synthesis of 1-ETHYL-3-METHYL-N~4~-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the Thiazole Moiety: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine derivative of the pyrazole-thiazole intermediate with sulfonyl chlorides under basic conditions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction environments.
化学反応の分析
1-ETHYL-3-METHYL-N~4~-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert sulfonamides to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nucleophiles.
Common reagents and conditions include acidic or basic environments, organic solvents, and catalysts. Major products depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-ETHYL-3-METHYL-N~4~-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-ETHYL-3-METHYL-N~4~-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter biochemical pathways, leading to the desired therapeutic or industrial effects.
類似化合物との比較
Similar compounds include other pyrazole and thiazole derivatives, such as:
- 1-ETHYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
- 2-PHENYL-1,3-THIAZOL-4-YL METHYL SULFONAMIDE
Compared to these compounds, 1-ETHYL-3-METHYL-N~4~-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combined structural features, which may confer distinct bioactivity and chemical reactivity.
特性
分子式 |
C16H18N4O2S2 |
|---|---|
分子量 |
362.5 g/mol |
IUPAC名 |
1-ethyl-3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrazole-4-sulfonamide |
InChI |
InChI=1S/C16H18N4O2S2/c1-3-20-10-15(12(2)19-20)24(21,22)17-9-14-11-23-16(18-14)13-7-5-4-6-8-13/h4-8,10-11,17H,3,9H2,1-2H3 |
InChIキー |
IXJMUWIEZMTTAG-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)NCC2=CSC(=N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{1-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10891531.png)
![3-[(acetyloxy)methyl]-7-{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10891541.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-4-(2-methylpropyl)benzenesulfonamide](/img/structure/B10891555.png)
![(5Z)-5-{3-[(4-bromobenzyl)oxy]-4-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B10891561.png)
![1-methyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10891565.png)
![5-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate](/img/structure/B10891572.png)

![2-{3-[(Biphenyl-4-yloxy)methyl]-4-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B10891578.png)
![3-{[1-(3-Methoxyphenyl)ethyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10891582.png)
![(Z)-2-Cyano-3-[4-(diethylamino)phenyl]-2-propenethioamide](/img/structure/B10891584.png)
![3-({3-[(Butan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10891590.png)
![N'-[(E)-{3-[(4-chlorobenzyl)oxy]-4-methoxyphenyl}methylidene]-3-nitrobenzohydrazide](/img/structure/B10891593.png)
![4-chloro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10891595.png)

